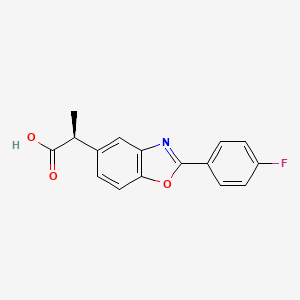

Flunoxaprofen

Descripción

Propiedades

IUPAC Name |

(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYQKTVRGFPIS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912311 | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66934-18-7 | |

| Record name | (+)-Flunoxaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66934-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunoxaprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunoxaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNOXAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chemical Synthesis of Flunoxaprofen

Synthetic Pathway Overview

The synthesis of this compound follows a multi-step route involving aromatic substitution, nitration, reduction, and cyclization reactions. The process shares similarities with benoxaprofen synthesis but incorporates a fluorine atom at the para position of the benzoyl moiety, necessitating precise regiochemical control. The overall pathway can be divided into four stages:

- Diazotization and Sandmeyer reaction to form a phenolic intermediate.

- Nitration and reduction to yield an aminophenol derivative.

- Hydrolysis of a nitrile group to a carboxylic acid.

- Acylation and cyclization to construct the benzoxazole core.

Stepwise Synthesis Protocol

Diazotization and Sandmeyer Reaction

The synthesis commences with 2-(4-aminophenyl)propanenitrile (1), which undergoes diazotization using sodium nitrite in hydrochloric acid at 0–5°C. Subsequent treatment with cuprous cyanide in a Sandmeyer reaction generates the corresponding phenol derivative (2). This step achieves a critical aromatic substitution while preserving the nitrile functionality for downstream transformations.

Nitration and Reduction

The phenolic intermediate (2) is nitrated using concentrated nitric acid in sulfuric acid, introducing a nitro group at the ortho position relative to the hydroxyl group. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction with stannous chloride converts the nitro group to an amine, yielding 4-amino-2-(2-cyano-1-methylethyl)phenol (4). Careful control of reduction conditions prevents over-reduction of the nitrile moiety.

Hydrolysis and Carboxylic Acid Formation

The nitrile group in compound (4) undergoes acid-catalyzed hydrolysis using 6M hydrochloric acid under reflux, producing the corresponding carboxylic acid (5). This stage requires prolonged heating (8–12 hours) to ensure complete conversion while minimizing decarboxylation side reactions.

Acylation and Cyclization

The key benzoxazole ring formation occurs through acylation of the aminophenol (5) with para-fluorobenzoyl chloride in anhydrous dimethylformamide. Intramolecular cyclization under basic conditions (pyridine) yields racemic this compound. The reaction mechanism proceeds via nucleophilic attack of the phenolic oxygen on the activated carbonyl, followed by dehydration (Table 1).

Table 1: Critical Reaction Parameters for this compound Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 1 hr | 85% |

| Sandmeyer | CuCN | 80°C | 3 hr | 72% |

| Nitration | HNO₃/H₂SO₄ | 0°C | 2 hr | 68% |

| Reduction | H₂/Pd-C | RT | 4 hr | 90% |

| Hydrolysis | 6M HCl | Reflux | 10 hr | 82% |

| Cyclization | p-FBzCl | 110°C | 6 hr | 75% |

p-FBzCl = para-fluorobenzoyl chloride; RT = room temperature

Enantiomeric Resolution and Chiral Synthesis

Racemic Mixture Challenges

The standard synthesis produces racemic this compound, necessitating chiral resolution for pharmacological studies. High-performance liquid chromatography (HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns effectively separates (R)-(−)- and (S)-(+)-enantiomers. Recent advances employ lipase-catalyzed kinetic resolution, achieving enantiomeric excess (ee) >98% through selective ester hydrolysis.

Asymmetric Synthesis Approaches

Modern methods utilize Evans oxazolidinone auxiliaries to install the chiral center during the acylation step. This strategy couples (S)-4-benzyl-2-oxazolidinone with the carboxylic acid intermediate (5), followed by diastereoselective alkylation and auxiliary removal. The asymmetric route improves overall yield to 65% while eliminating post-synthetic resolution needs.

Formulation Strategies for Enhanced Solubility

Lysine Salt Complexation

This compound’s poor aqueous solubility (0.12 mg/mL at 25°C) necessitates formulation innovations. Complexation with L-lysine in a 1:1 molar ratio increases solubility to 8.3 mg/mL through salt formation and micellar encapsulation. The process involves:

- Dissolving this compound in ethanol

- Adding lysine aqueous solution (pH 9.0)

- Stirring at 45°C for 2 hours

- Lyophilization to obtain the free-flowing salt

Table 2: Physicochemical Properties of this compound-Lysine Complex

| Parameter | Value |

|---|---|

| Solubility (H₂O) | 8.3 mg/mL |

| Log P | 1.2 |

| Dissolution (pH 6.8) | 95% in 15 min |

| Stability (25°C/60% RH) | >24 months |

Nanosuspension Technology

Patent US20100247666A1 discloses a high-shear mixing method for stable nanosuspensions. Key parameters include:

- Carbomer 934P (0.5% w/v) as stabilizer

- High-pressure homogenization (1500 bar, 10 cycles)

- Z-average particle size: 220 nm (PDI <0.15)

- 12-month stability at 25°C

The process achieves 98.5% drug loading while maintaining sterility through terminal heat treatment (121°C, 15 min).

Analytical Characterization

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy confirms critical functional groups:

- 1695 cm⁻¹: Benzoxazole C=N stretch

- 1650 cm⁻¹: Carboxylic acid C=O

- 1220 cm⁻¹: C-F stretch

Nuclear magnetic resonance (¹H NMR, 400 MHz, DMSO-d₆):

- δ 8.24 (d, 2H, fluorobenzene ortho to F)

- δ 7.74 (d, 2H, benzoxazole meta/para to N)

- δ 4.18 (q, 1H, chiral center)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, hexane:ethanol 85:15) resolves enantiomers with retention times:

- (R)-(−)-flunoxaprofen: 12.4 min

- (S)-(+)-flunoxaprofen: 14.1 min

Validation parameters:

- Resolution (Rs): 2.8

- Tailing factor: 1.05

- LOD: 0.1 μg/mL

Industrial-Scale Manufacturing Considerations

Process Optimization

Scale-up studies identify critical quality attributes:

- Particle size distribution (D90 <50 μm)

- Residual solvent levels (<500 ppm)

- Enantiomeric purity (>99.5%)

Continuous flow reactors improve heat transfer during exothermic stages (nitration, cyclization), reducing batch times by 40%.

Environmental Impact Mitigation

Green chemistry initiatives:

- Recycling CuCN from Sandmeyer reaction via ion exchange

- Biocatalytic waste treatment for nitro intermediates

- Solvent recovery (DMF, ethanol) through fractional distillation

Análisis De Reacciones Químicas

Tipos de Reacciones

Flunoxaprofen experimenta diversas reacciones químicas, que incluyen:

Oxidación: Generalmente implica la conversión del grupo fenólico a quinonas.

Reducción: Reducción de los grupos nitro a aminas.

Sustitución: Reacciones de halogenación y nitración en el anillo aromático.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o cloruro estannoso.

Sustitución: Halogenación utilizando halógenos como cloro o bromo, y nitración utilizando ácido nítrico y ácido sulfúrico.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios utilizados en la síntesis de this compound, como aminofenol y derivados de ácidos carboxílicos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flunoxaprofen exhibits significant anti-inflammatory effects comparable to other NSAIDs like naproxen. It acts primarily by inhibiting leukotriene synthesis rather than prostaglandin synthesis, which differentiates it from many other NSAIDs. The drug has been shown to improve symptoms in conditions such as osteoarthritis and rheumatoid arthritis, although its clinical availability has been withdrawn due to safety concerns related to liver toxicity .

Applications in Dermatology

This compound has shown promise in dermatological applications, particularly in the treatment of inflammatory skin conditions. A notable study demonstrated its effectiveness when applied topically for nonspecific vaginitis. The results indicated that this compound could significantly normalize vaginal flora by increasing Döderlein bacillus levels, which are essential for maintaining healthy vaginal flora .

Case Study: Topical Application for Vaginitis

- Study Design : A clinical trial involving 30 patients with nonspecific vaginitis.

- Results : this compound application led to a marked improvement in symptoms, comparable to meclocycline but without bactericidal properties.

- : The local anti-inflammatory activity was crucial for the therapeutic effect, highlighting this compound's potential in treating inflammatory conditions without disrupting normal flora.

Veterinary Medicine Applications

In veterinary contexts, this compound has been investigated for its effectiveness in managing pain and inflammation in animals. Its pharmacokinetic profile indicates limited systemic absorption when administered cutaneously, making it suitable for localized treatment without significant systemic side effects .

Data Table: Veterinary Applications of this compound

| Application Area | Findings | Notes |

|---|---|---|

| Pain Management | Effective in reducing pain associated with musculoskeletal disorders | Limited systemic absorption observed |

| Inflammation Control | Demonstrated efficacy comparable to other NSAIDs | Requires careful monitoring due to potential side effects |

Safety and Toxicity Concerns

Despite its therapeutic potential, this compound is associated with risks of hepatotoxicity, similar to its structural analog benoxaprofen. This concern has led to the cessation of its clinical use. Research indicates that reactive acyl glucuronides formed during metabolism may contribute to liver damage .

Adverse Effects Summary

Mecanismo De Acción

Flunoxaprofen ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que es crucial en la biosíntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación y el dolor. Al inhibir la COX, el this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .

Comparación Con Compuestos Similares

Acyl Glucuronidation and Protein Adduct Formation

FLX and BNX form reactive acyl glucuronides (AGs) that covalently bind to hepatic proteins, but BNX’s AGs are 2–3× more reactive (Table 1):

| Parameter | FLX | BNX | IBP |

|---|---|---|---|

| AG Reactivity (Rat Hepatocytes) | Moderate | High | Low |

| Covalent Binding (nmol/mg protein) | 1.2 ± 0.3 | 3.5 ± 0.6 | 0.4 ± 0.1 |

| UGT Vmax (Human Microsomes) | 1.24 nmol/min/mg | 1.65 nmol/min/mg | 0.15 nmol/min/mg |

| Hepatotoxicity Risk | Low | High (Withdrawn) | Minimal |

Data from in vitro and in vivo studies .

BNX’s AGs exhibit greater non-enzymatic glycation and Schiff base formation, leading to irreversible protein adducts linked to mitochondrial toxicity and hepatocyte apoptosis . FLX’s AGs, while reactive, show 50% lower binding in human hepatocytes, correlating with its safer clinical profile .

Pharmacokinetic Profiles

- Absorption/Distribution : FLX and BNX have similar oral bioavailability (>80%), but FLX achieves faster plasma clearance (t1/2 = 6–8 h vs. BNX’s 20–30 h) .

- Elimination : FLX undergoes renal excretion (30%) and hepatic metabolism (70%), whereas BNX relies predominantly on hepatic pathways, increasing accumulation risks in patients with impaired liver function .

Pro-Oxidative Effects

Both FLX and BNX activate polymorphonuclear leukocytes (PMNLs) via protein kinase C (PKC), but FLX requires higher concentrations (≥3.75 µg/mL) to induce oxidative burst. BNX triggers PMNL activation at lower doses, exacerbating tissue inflammation .

Actividad Biológica

Flunoxaprofen (FLX) is a chiral nonsteroidal anti-inflammatory drug (NSAID) that was developed for the treatment of inflammatory conditions. It is structurally related to naproxen and is known for its ability to inhibit leukotriene synthesis rather than prostaglandin synthesis, which is a common mechanism among many NSAIDs. Despite its therapeutic potential, FLX was withdrawn from clinical use due to safety concerns, particularly hepatotoxicity.

This compound exhibits its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. The drug exists as a racemic mixture, but pharmacokinetic studies indicate that the S-enantiomer is the active form, while the R-enantiomer undergoes stereoselective chiral inversion to become pharmacologically active.

Pharmacokinetics

The absorption and disposition of FLX have been extensively studied. Key findings include:

- Stereoselective Metabolism : The R-enantiomer is converted to the S-enantiomer via acyl-CoA thioester intermediates, which are involved in transacylation reactions with glutathione (GSH) in liver cells. This metabolic pathway is crucial as it may lead to the formation of reactive metabolites that can bind covalently to proteins, potentially triggering immune-mediated hepatotoxicity .

- Half-life and Clearance : Studies have shown that there are no significant differences in the absorption and elimination half-lives between the two enantiomers; however, the S-enantiomer has a higher therapeutic index compared to other NSAIDs like indomethacin and diclofenac .

Hepatotoxicity Concerns

Research has indicated that FLX can form drug-protein adducts through its reactive metabolites, which may be recognized by the immune system as foreign. This can lead to idiosyncratic immune-mediated hepatotoxic reactions. A notable study highlighted this concern by demonstrating that FLX-CoA can transacylate GSH, forming FLX-S-acyl-glutathione (FLX-SG) in rat hepatocytes .

Anti-inflammatory Activity

A biochemical evaluation showed that FLX possesses significant anti-inflammatory activity in various animal models. For instance:

- Prenatal and Postnatal Exposure : A study assessed the cardiovascular function of progeny exposed to FLX during prenatal and postnatal periods. The results suggested potential long-term effects on cardiovascular health due to early exposure to NSAIDs .

- Topical Application : Another investigation into topical this compound for treating nonspecific vaginitis demonstrated its efficacy in reducing inflammation and associated symptoms .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity of this compound compared to other NSAIDs:

| Drug | Mechanism of Action | Active Form | Hepatotoxicity Risk | Therapeutic Index |

|---|---|---|---|---|

| This compound | COX inhibition, leukotriene suppression | S-enantiomer | High | Higher than indomethacin |

| Naproxen | COX inhibition | S-enantiomer | Moderate | Moderate |

| Diclofenac | COX inhibition | Racemic mixture | Low | Lower |

Q & A

Q. What are the primary metabolic pathways of Flunoxaprofen, and how do they contribute to its potential hepatotoxicity?

this compound undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, forming reactive acyl glucuronides (FLX-G). These metabolites covalently bind to hepatic proteins, leading to adduct formation implicated in hepatotoxicity. Time- and concentration-dependent studies in sandwich-cultured rat and human hepatocytes demonstrate that FLX-G reactivity is lower than Benoxaprofen's (BNX-G) but higher than Ibuprofen's (IBP-G), aligning with relative toxicity profiles .

Q. What experimental models are most suitable for studying this compound’s metabolic activation?

Sandwich-cultured hepatocytes (rat and human) are optimal for studying glucuronidation and covalent binding. These models preserve physiological bile canaliculi networks, enabling realistic assessment of metabolite reactivity. For example, FLX-G formation and protein adducts were quantified using LC-MS/MS after 6-hour incubations at 500 µM .

Q. How do researchers measure covalent protein binding of this compound metabolites in vitro?

Hepatocytes are exposed to FLX (10–1000 µM), harvested at timed intervals, and lysed. Protein adducts are quantified via radiolabeled FLX or immunoblotting. Nonlinear binding kinetics at >100 µM suggest saturation of metabolic enzymes, requiring Michaelis-Menten modeling (e.g., WinNonlin) to derive Vmax and KM .

Q. Why is glucuronidation critical in evaluating this compound’s safety profile?

Acyl glucuronides are electrophilic intermediates that bind nucleophilic protein residues, triggering immune responses or direct cytotoxicity. FLX-G’s lower reactivity compared to BNX-G explains its reduced hepatotoxicity in humans, as shown in sandwich-cultured human hepatocytes .

Q. What statistical methods are used to analyze this compound’s metabolic data?

Linear regression analyzes initial glucuronide formation rates. Eadie-Hofstee and double-reciprocal plots validate Michaelis-Menten kinetics. Data are reported as mean ± SD from triplicate incubations to ensure reproducibility .

Advanced Research Questions

Q. How can structural differences between this compound and Benoxaprofen explain their divergent metabolic reactivities?

FLX’s S-isomer configuration and fluorine substitution reduce steric hindrance and electronic effects compared to BNX’s racemic mixture. This results in slower FLX-G formation and lower covalent binding in human hepatocytes, consistent with clinical toxicity data .

Q. What strategies address species-specific discrepancies in this compound metabolism?

Parallel studies in rat and human hepatocytes are essential. For example, FLX-G binding in rat hepatocytes overestimates human reactivity by 40%. Cross-species extrapolation requires normalization to UGT isoform expression levels (e.g., UGT2B7 in humans) .

Q. How should researchers resolve contradictions in protein adduct quantification across studies?

Standardize incubation conditions (e.g., 6 hours, 500 µM FLX) and validate assays with positive controls (e.g., BNX). Conflicting data may arise from differences in hepatocyte viability or matrix effects, necessitating LC-MS/MS confirmation .

Q. What in vitro-to-in vivo extrapolation (IVIVE) methods validate this compound toxicity predictions?

Combine hepatocyte data with physiologically based pharmacokinetic (PBPK) modeling. Adjust for hepatic clearance and protein binding in vivo. For example, FLX’s lower biliary excretion in rats versus humans impacts adduct accumulation predictions .

Q. How can researchers optimize experimental designs to assess UGT inhibition’s impact on FLX-G formation?

Co-incubate FLX with UGT inhibitors (e.g., diclofenac for UGT2B7) in human hepatocytes. Measure FLX-G suppression via LC-MS/MS. Use ANOVA to compare treatment groups, ensuring p < 0.05 significance thresholds .

Q. Methodological Notes

- Data Validation : Triplicate measurements and Bland-Altman plots reduce intra-study variability .

- Ethical Compliance : Adhere to hepatocyte sourcing guidelines (e.g., IRB approval for human tissue) .

- Literature Gaps : Prioritize studies reconciling FLX’s in vitro reactivity with clinical hepatotoxicity incidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.